molecular formula C12H12N2O2 B13534375 1-(2-Ethylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152534-03-6

1-(2-Ethylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13534375
CAS No.: 1152534-03-6
M. Wt: 216.24 g/mol
InChI Key: JPAVEOLTJJEKAV-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a carboxylic acid group at the 3-position and an ethyl-substituted phenyl group at the 1-position

Preparation Methods

The synthesis of 1-(2-Ethylphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Ethylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Ethylphenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the ethyl substitution, which may affect its reactivity and biological activity.

    1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid: The methyl group may influence the compound’s steric and electronic properties differently.

    1-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid: The chloro group introduces different electronic effects, potentially altering the compound’s behavior in reactions and biological systems.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting properties.

Properties

CAS No.

1152534-03-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(2-ethylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-2-9-5-3-4-6-11(9)14-8-7-10(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16)

InChI Key

JPAVEOLTJJEKAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C=CC(=N2)C(=O)O

Origin of Product

United States

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